3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Overview
Description
3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 1H-pyrazole under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Modified pyrazole derivatives with altered oxidation states.
Coupling Reactions: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may bind to active sites of enzymes, altering their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
- 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid methyl ester
- 4-Chloro-1H-pyrazole derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-chloro-4-pyrazol-1-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENMVTLFAFPIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734519 | |
Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911312-77-1 | |
Record name | Benzoic acid, 3-chloro-4-(1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911312-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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